5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C4H4ClN3O2 |
|---|---|
Molecular Weight |
161.55 g/mol |
IUPAC Name |
5-chloro-2-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4ClN3O2/c1-8-6-2(4(9)10)3(5)7-8/h1H3,(H,9,10) |
InChI Key |
LLZXHMUOPXSTDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Route with Halogenation and Carboxylation
This method involves the preparation of 2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole intermediate, followed by carboxylation to yield the target acid.
Procedure Summary:
Step 1: Formation of 2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole
Starting from 2-methyl-4,5-dibromo-2H-1,2,3-triazole dissolved in tetrahydrofuran (THF), the solution is cooled to -20 to -10 °C.
Isopropylmagnesium chloride (2.0 M in THF) is added dropwise over 30 minutes, followed by stirring for 30-60 minutes.
Chlorine gas is then slowly introduced to the reaction mixture without external heating.
The reaction mixture is quenched with saturated ammonium chloride solution, extracted with methyl tert-butyl ether (MTBE), dried over anhydrous sodium sulfate, and concentrated.
The residue is recrystallized from a mixture of MTBE and normal hexane (1:5 ratio) by refluxing for 1 hour, cooling to 0-10 °C, stirring for 1 hour, filtering, and vacuum drying below 40 °C.
Yield: Approximately 85% of 2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole solid is obtained.
Step 2: Carboxylation to 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
The 2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole is dissolved in THF and cooled to -20 to -10 °C.
A solution of isopropylmagnesium chloride-lithium chloride complex (2.0 M in THF) is added dropwise over 30 minutes, followed by stirring for 30-60 minutes.
Carbon dioxide gas is bubbled through the reaction mixture for about 1 minute.
The reaction is quenched with 0.5 M hydrochloric acid solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated.
The residue is recrystallized from MTBE/normal hexane (1:10 ratio) by refluxing for 1 hour, cooling to 0-10 °C, stirring for 1 hour, filtering, and vacuum drying below 40 °C.
Yield: Approximately 85% of 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid solid is obtained.
$$
\begin{aligned}
&\text{2-methyl-4,5-dibromo-2H-1,2,3-triazole} \xrightarrow[\text{Cl}2]{\text{Grignard reagent}} \text{2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole} \
&\xrightarrow[\text{CO}2]{\text{Grignard reagent}} \text{5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid}
\end{aligned}
$$
Organic solvents: Tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), normal hexane.
Temperature: Cooling to -20 to -10 °C during Grignard additions; reflux during recrystallization.
Drying agents: Anhydrous sodium sulfate or magnesium sulfate.
The molar ratios of reagents are carefully controlled, e.g., compound to Grignard reagent ratio of approximately 1:0.8 to 1.5.
Recrystallization solvents include mixtures of ethers, esters, alcohols, ketones, and hydrocarbons, depending on the step.
The process is scalable and yields high purity products suitable for further derivatization or application.
Cyclization of 5-Chloro-1H-1,2,3-triazole-4-carboxylic Acid with Substituted Hydrazines
An alternative synthetic approach involves the reaction of 5-chloro-1H-1,2,3-triazole-4-carboxylic acid with substituted hydrazines (e.g., m-tolyl hydrazine) in the presence of catalysts to form substituted triazole derivatives.
The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF).
Elevated temperatures facilitate cyclization and substitution.
Catalysts may include transition metal complexes or acid catalysts to promote ring closure.
This method is more common for preparing 2-substituted derivatives rather than the methyl-substituted compound but provides insight into functionalization strategies.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or other substituted triazoles.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives exhibit significant antimicrobial properties. Research indicates that 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid and its derivatives can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain triazole compounds showed effective inhibition against Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Triazoles are known to interfere with cancer cell proliferation by inhibiting specific enzymes involved in cell division. A case study highlighted the efficacy of triazole derivatives in reducing tumor size in animal models, suggesting potential for further development in cancer therapeutics .
Herbicidal Activity
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid has been investigated as a herbicide. Its ability to disrupt plant growth by inhibiting specific metabolic pathways makes it a candidate for developing environmentally friendly herbicides. Experimental results showed that formulations containing this compound effectively controlled weed growth in various crops .
Insecticidal Properties
In addition to herbicidal applications, this compound has shown promise as an insecticide. Studies have reported that it can affect the nervous system of certain pests, leading to paralysis and death. This mechanism of action provides a potential alternative to conventional insecticides that often have broader ecological impacts .
Polymer Chemistry
5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can be utilized in synthesizing novel polymers with enhanced properties. Its reactive functional groups allow it to be incorporated into polymer matrices, improving thermal stability and mechanical strength. Research has indicated that polymers modified with this triazole derivative exhibit superior performance compared to their unmodified counterparts .
Coatings and Adhesives
The compound is also explored for use in coatings and adhesives due to its chemical stability and adhesion properties. Coatings formulated with triazole derivatives have shown improved resistance to environmental degradation, making them suitable for industrial applications .
Data Tables
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various triazole derivatives, including 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid against clinical isolates of bacteria and fungi. The results indicated a strong correlation between structural modifications and antimicrobial potency.
Case Study 2: Herbicidal Performance
Field trials were conducted to assess the effectiveness of formulations containing 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid on common agricultural weeds. The trials demonstrated significant reductions in weed biomass compared to untreated controls.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The biological and chemical behavior of triazole-carboxylic acids is highly dependent on substituent patterns. Key comparisons include:
Table 1: Structural Analogs and Substituent Effects
- Chlorine vs. Bromine : Isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) show minimal differences in crystallinity but vary in halogen-dependent interactions (e.g., C–X···π contacts) .
- Methyl vs. Aryl Groups : Methyl substituents (e.g., at position 2) enhance metabolic stability compared to bulkier aryl groups, which may improve pharmacokinetics .
Antiproliferative Activity:
- The parent compound shows weak activity against NCI-H522 lung cancer cells (GP = ~40%), while its trifluoromethyl analog (5-CF₃) achieves GP = 68.09% due to enhanced target binding .
- Amide derivatives of triazole-carboxylic acids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ) outperform acids in potency, likely due to reduced acidity and improved cell permeability .
Antimicrobial Activity:
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with chloroacetyl precursors, followed by carboxylation. Key steps include:
-
Cyclization : Reacting 2-chloroacetamide derivatives with methyl-substituted triazole precursors under reflux in polar aprotic solvents (e.g., DMF) .
-
Carboxylation : Introducing the carboxylic acid group via hydrolysis of nitrile intermediates or direct oxidation of methyl groups using KMnO₄/H₂SO₄ .
-
Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Data Table :
| Parameter | Typical Value | Reference Method |
|---|---|---|
| Melting Point | ~160–165°C (predicted) | Differential Scanning Calorimetry |
| Solubility (H₂O) | Low (enhanced in DMSO) | Shake-flask method |
| HPLC Retention Time | 8.2 min (C18, 70:30 H₂O:MeCN) |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows signals for the triazole ring (δ 7.8–8.2 ppm), methyl group (δ 2.5 ppm), and carboxylic acid proton (δ 12–13 ppm). ¹³C NMR confirms the carboxylate carbon at ~170 ppm .
- IR : Strong absorption bands for C=O (1680–1720 cm⁻¹) and N–Cl (650–750 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode yields [M–H]⁻ ion at m/z 189.6 (calculated: 189.03) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
-
Reaction Pathway Prediction : Use density functional theory (DFT) to model energy barriers for key steps (e.g., cyclization). Software like Gaussian or COMSOL Multiphysics can simulate transition states .
-
Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. Tools like ICReDD integrate quantum calculations with experimental feedback loops .
-
Case Study : A factorial design (2³) evaluating temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) identified DMF at 100°C with CuI as optimal (85% yield) .
- Data Table :
| Variable | Level 1 | Level 2 | Optimal Condition |
|---|---|---|---|
| Temperature | 80°C | 120°C | 100°C |
| Solvent | DMF | THF | DMF |
| Catalyst | Pd/C | CuI | CuI |
Q. What strategies address stability challenges during biological activity assays?
- Methodological Answer :
- pH Stability : The carboxylic acid group is prone to deprotonation above pH 5. Use buffered solutions (pH 4–5) for in vitro assays .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy shows degradation peaks at 310 nm under UV exposure .
- Derivatization : Improve stability by converting the acid to methyl esters (via SOCl₂/MeOH) or amides (EDC/NHS coupling) for prolonged shelf life .
Q. How can AI-driven tools enhance the design of novel triazole-carboxylic acid analogs?
- Methodological Answer :
- Generative Models : Use platforms like ChemBERTa to propose structurally diverse analogs with predicted bioactivity. For example, substituting the methyl group with CF₃ improved COX-2 inhibition by 30% in silico .
- Virtual Screening : Dock analogs into protein targets (e.g., COX-2) using AutoDock Vina. Prioritize candidates with binding energies < –8 kcal/mol .
- Synthetic Feasibility : Tools like Synthia (MIT) evaluate retrosynthetic pathways, minimizing steps and hazardous reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
